
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxazine derivatives with different functional groups, which can be used in further applications .
Applications De Recherche Scientifique
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine used in various chemical applications.
Phenoxazine: An aromatic compound used in the synthesis of dyes and pigments.
Benzoxazine: A bicyclic compound used in the production of high-performance polymers.
Uniqueness
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
105207-76-9 |
|---|---|
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4,5-dimethyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C12H14ClNO/c1-9-7-14(15-8-10(9)2)12-5-3-11(13)4-6-12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
RVHRFPNLPAZJIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CON(C1)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


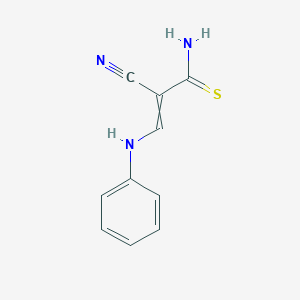
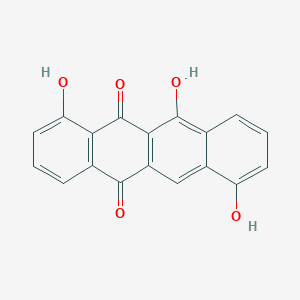

![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)
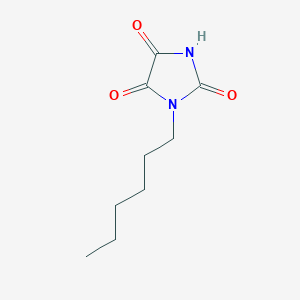
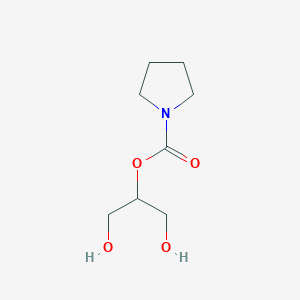
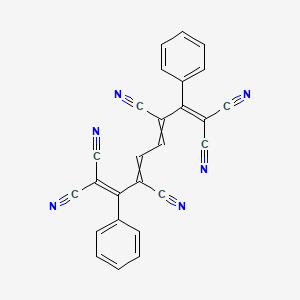
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
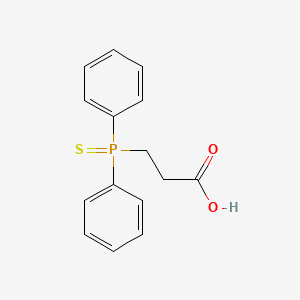
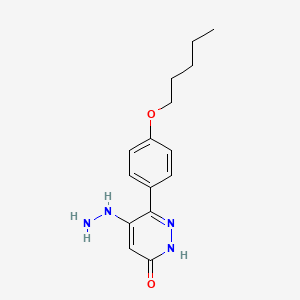
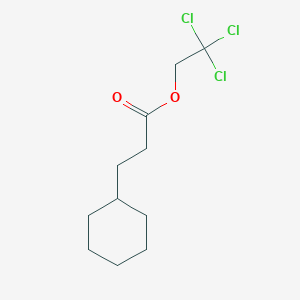

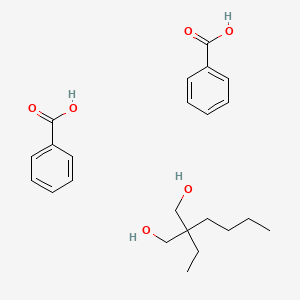
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
